Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with ester groups at positions 2 and 3 and a fluorine substituent at position 2. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug discovery and organic synthesis. For example, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) has been synthesized via [3+2] cycloaddition between 1-aminopyridinium iodide and dimethyl acetylenedicarboxylate (DMAD), yielding 76–86% under optimized conditions . The diethyl ester variant (CAS 1226776-92-6) is commercially available and used as a building block for palladium-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C13H13FN2O4 |
|---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H13FN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
CUKHDHQCGPPBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazolo[1,5-a]pyridine Core with Ester Substituents
A widely employed approach involves the cycloaddition of 1-amino-2-imino-pyridine derivatives with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate):
Reaction Conditions: Heating an equimolar mixture of 1-amino-2-imino-pyridine derivatives with diethyl acetylenedicarboxylate in acetonitrile at reflux or under sonochemical conditions (85°C, 20 minutes) yields pyrazolo[1,5-a]pyridine-2,3-dicarboxylates with high regioselectivity and yields (typically >80%) without requiring catalysts or additives.
Mechanism: The reaction proceeds via a [3+2] cycloaddition forming the fused pyrazolo ring, with the ester groups introduced directly from the acetylenedicarboxylate reagent.
Yield Optimization: Sonochemical methods improve reaction rates and yields compared to conventional heating.
Esterification
If starting from pyrazolo[1,5-a]pyridine dicarboxylic acids or their derivatives:
Fischer Esterification: Heating the dicarboxylic acid with excess ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux yields diethyl esters.
Direct Use of Dialkyl Acetylenedicarboxylates: As noted, using diethyl acetylenedicarboxylate in the cycloaddition step directly installs the diethyl ester moieties.
Detailed Research Findings and Reaction Conditions
Comparative Analysis with Related Compounds
The synthesis of related compounds such as Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate provides insights into halogenation strategies:
Bromination is typically achieved via N-bromosuccinimide (NBS) in acetonitrile at 40°C with regioselectivity at the 5-position.
Similar halogenation strategies can be adapted for fluorination, though fluorination generally requires more specialized reagents and conditions due to fluorine’s high reactivity.
Purification and Characterization
Purification: Products are purified by recrystallization from ethanol or ethyl acetate, or by flash chromatography using petroleum ether/ethyl acetate mixtures.
Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and, where available, X-ray crystallography to verify regioselectivity and substitution pattern.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Cyclization with diethyl acetylenedicarboxylate | 1-amino-2-imino-pyridine, reflux or sonication | High yield, regioselective | Requires pure starting materials |
| Fluorination | NFSI or Selectfluor, mild temperatures | Selective fluorination at C-4 | Sensitive to reaction conditions |
| Esterification | Ethanol, H2SO4, reflux | High yield, straightforward | Possible side reactions if impure |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo saponification under basic or acidic conditions to yield carboxylic acids, critical for generating bioactive intermediates.
Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming tetrahedral intermediates.
Substitution Reactions
The fluorine atom and ester groups participate in selective substitutions:
-
Fluorine substitution : While fluorine is typically a poor leaving group, its presence directs electrophilic aromatic substitution (e.g., nitration or halogenation) at adjacent positions .
-
Ester group substitution : Nucleophilic reagents (e.g., amines, alcohols) replace ethoxy groups via transesterification or aminolysis.
Example :
Cycloaddition and Ring-Opening Reactions
The compound participates in Diels-Alder reactions as a dienophile due to its electron-deficient pyridine ring. For instance, reactions with activated dienes yield bicyclic adducts . Retro-cyclizations under thermal or acidic conditions regenerate the parent compound or form novel heterocycles .
Key Observation : Cycloaddition regioselectivity is influenced by the electron-withdrawing fluorine and ester groups .
Biological Interactions and Catalytic Pathways
While not a direct chemical reaction, the compound’s enzyme inhibition mechanism involves:
-
Metal chelation : The dicarboxylate moiety binds Fe(II) in 2-oxoglutarate-dependent oxygenases, competing with endogenous substrates .
-
Fluorine-enhanced binding : The 4-fluoro group stabilizes transition states via electrostatic interactions, improving inhibition selectivity (e.g., AspH over KDM4 enzymes) .
Stability and Reactivity Trends
Key Research Findings
-
Synthetic efficiency : Cyclocondensation achieves yields >80% under optimized conditions.
-
Selective inhibition : Fluorine substitution at C4 improves AspH inhibition (IC₅₀: 0.5–2 µM) over other oxygenases .
-
Versatility : Hydrolysis products serve as intermediates for anticancer and anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its potential therapeutic properties. It is part of a broader class of pyrazolo[1,5-a]pyridines which have shown promise in treating various diseases due to their ability to interact with biological targets.
Key Applications:
- Anticancer Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyridine possess anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent. Pyrazolo derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that incorporate fluorination processes. Notably, the fluorination of pyrazolo[1,5-a]pyridines has been achieved using Selectfluor as a reagent, leading to the formation of various fluorinated derivatives .
Synthesis Overview:
- Starting Materials: The synthesis often begins with 2,3-disubstituted pyrazolo[1,5-a]pyridines.
- Fluorination Process: The introduction of fluorine is crucial for enhancing biological activity and solubility.
- Final Product Isolation: The product is isolated through standard extraction and purification techniques.
Material Science Applications
Beyond medicinal uses, this compound is also being explored in materials science for its optical properties.
Applications in Materials Science:
- Fluorescent Dyes: Compounds within the pyrazolo family are being studied as potential fluorescent markers due to their favorable photophysical properties . These materials can be utilized in biological imaging and sensing applications.
- Polymer Chemistry: The incorporation of pyrazolo derivatives into polymer matrices can enhance the thermal and mechanical properties of the resultant materials.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine at C5 (as in dimethyl 5-chloro derivatives) increases electrophilicity, facilitating cross-coupling reactions . Fluorine at C4 (hypothetically) would enhance metabolic stability and alter electronic properties.
- Ester Groups : Ethyl esters (e.g., diethyl derivatives) improve lipophilicity compared to methyl esters, influencing pharmacokinetic profiles .
Physicochemical and Spectroscopic Data
- NMR Signatures :
- Mass Spectrometry : Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate shows [M+1]$ ^+ $ at m/z 235 .
Biological Activity
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.
This compound can be synthesized through various methods involving fluorination of pyrazolo[1,5-a]pyridine derivatives. The fluorination process typically utilizes reagents such as Selectfluor to introduce the fluorine atom at the desired position on the pyrazolo ring, enhancing the compound's pharmacological properties .
Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth . The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells.
Enzymatic Inhibition
The compound has been shown to possess inhibitory activity against various enzymes. For instance, it has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and cancer progression. The presence of the fluorine atom is believed to enhance binding affinity to these enzymes .
Neuropharmacological Effects
In addition to its anticancer and enzymatic inhibition properties, this compound has shown promise in neuropharmacology. Some studies suggest its potential as a neuroprotective agent due to its ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for further research into its application in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Q. What is the optimized synthetic route for preparing diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate?
The compound can be synthesized via a two-step procedure:
- Step 1: Condensation of pyridine-1-ium-1-amine iodide with dimethyl but-2-ynedioate in DMF using K₂CO₃ as a base, yielding dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (43–76% yield). Reaction conditions (e.g., solvent, temperature) significantly affect yields; lower yields (43%) occur with prolonged heating at 110°C in H₂SO₄ for decarboxylation .
- Step 2: Fluorination at the 4-position using selective electrophilic or nucleophilic fluorinating agents. While direct evidence for fluorination is limited, analogous methods (e.g., iodination with N-iodosuccinimide in CH₃CN at 40°C) suggest halogenation feasibility .
Q. How can the structure and purity of this compound be confirmed?
Key analytical methods include:
- 1H-NMR : Characteristic peaks for pyrazolo[1,5-a]pyridine protons (e.g., δ 8.52–7.04 ppm for aromatic protons) and ester groups (δ 4.05–3.95 ppm for methoxy groups in dimethyl analogs) .
- LC-MS/HRMS : Expected molecular ion [M+H]⁺ at m/z 295.06 (calculated for C₁₃H₁₂FN₂O₄). Discrepancies in HRMS data (e.g., ±0.005 Da) indicate impurities or isotopic interference .
- Chromatography : Flash chromatography (EtOAc/petroleum ether) effectively removes unreacted starting materials .
Q. What are the common derivatives or intermediates synthesized from this compound?
The core structure serves as a precursor for:
- Heterocyclic expansions : Palladium-catalyzed cross-coupling to form pyrido-pyrazolo-pyrimidines .
- Functional group interconversions : Hydrolysis of esters to carboxylic acids (e.g., using H₂SO₄/NaOH) or iodination for further cross-coupling reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination at the 4-position be addressed?
Regioselective fluorination may require:
- Directed ortho-metalation : Using directing groups (e.g., esters) to position fluorine at the 4-site via transition-metal catalysis.
- Electrophilic fluorination : Agents like Selectfluor® under controlled pH and temperature to avoid over-fluorination .
- Computational modeling : DFT studies to predict reactive sites based on electron density maps of the pyrazolo-pyridine core.
Q. How should contradictory synthesis yields (43% vs. 76%) for intermediate esters be resolved?
Yield discrepancies arise from:
- Reaction time and temperature : Extended stirring (18 hours at RT) improves yields vs. shorter durations .
- Purification methods : Flash chromatography (EtOAc/petroleum ether) vs. aqueous workup impacts recovery .
- Base selection : K₂CO₃ vs. stronger bases (e.g., Cs₂CO₃) may alter reaction efficiency.
Q. What strategies optimize the compound’s stability during multi-step syntheses?
Q. How can this compound be applied in constructing fused heterocyclic systems?
Example pathway for imidazo[1,2-c]pyrimidin-5-one derivatives:
- Step 1 : Iodination of the pyrazole ring (84% yield with N-iodosuccinimide).
- Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
- Step 3 : Cyclization with trifluoromethylimidazo precursors under CuI/TBTA catalysis .
Methodological Notes
- Synthesis optimization : Compare solvent polarity (DMF vs. CH₃CN) and base strength to balance reactivity and side reactions .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) and HRMS with isotopic distribution patterns .
- Contradiction resolution : Replicate literature procedures with controlled variables (e.g., reagent purity, inert atmosphere) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
